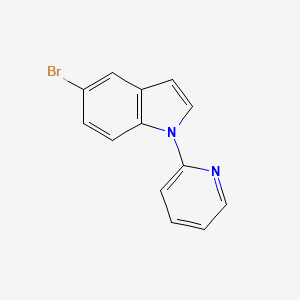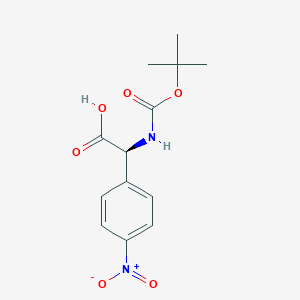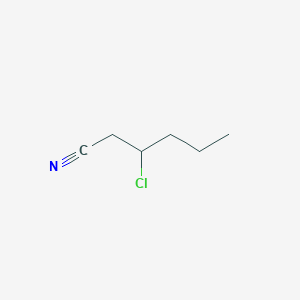
3-Chlorohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorohexanenitrile: is an organic compound with the molecular formula C6H10ClN . It is a nitrile derivative of hexane, where a chlorine atom is attached to the third carbon of the hexane chain, and a nitrile group (-CN) is attached to the first carbon. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorohexanenitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorohexane with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions, allowing the nucleophilic substitution of the chlorine atom by the cyanide ion to form the nitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: 3-Chlorohexanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Nucleophilic Substitution: Various substituted hexanenitriles
Reduction: 3-Chlorohexylamine
Hydrolysis: 3-Chlorohexanoic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chlorohexanenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and reagents for chemical processes.
Wirkmechanismus
The mechanism of action of 3-chlorohexanenitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the release of the chloride ion.
In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms, typically facilitated by a reducing agent or catalyst. The hydrolysis of the nitrile group involves the addition of water molecules, resulting in the formation of a carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
3-Bromohexanenitrile: Similar to 3-chlorohexanenitrile but with a bromine atom instead of chlorine. It may exhibit different reactivity due to the larger size and different electronegativity of bromine.
3-Iodohexanenitrile: Contains an iodine atom instead of chlorine. Iodine is larger and less electronegative than chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
3-Fluorohexanenitrile: Contains a fluorine atom instead of chlorine. Fluorine is more electronegative and smaller than chlorine, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom’s electronegativity and size play a significant role in determining the compound’s behavior in various chemical processes.
Eigenschaften
CAS-Nummer |
88725-93-3 |
|---|---|
Molekularformel |
C6H10ClN |
Molekulargewicht |
131.60 g/mol |
IUPAC-Name |
3-chlorohexanenitrile |
InChI |
InChI=1S/C6H10ClN/c1-2-3-6(7)4-5-8/h6H,2-4H2,1H3 |
InChI-Schlüssel |
AABDSJJXMUXSRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)
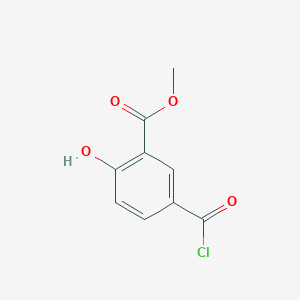

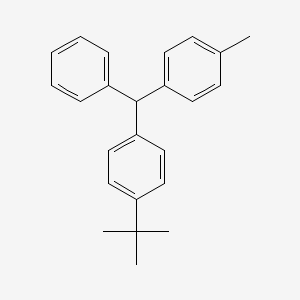

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
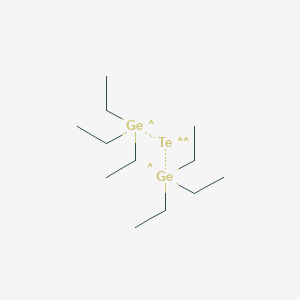
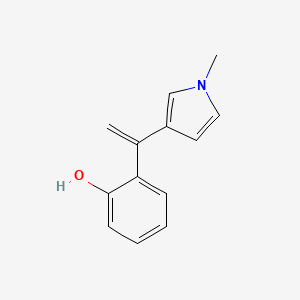

stannane](/img/structure/B14139028.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

